
2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine is an organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a dimethyl-phenyl group attached to the oxazole ring, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate. This reaction is carried out in the presence of potassium carbonate (K2CO3) and ethanol as the solvent . The reaction conditions are carefully controlled to ensure the formation of the desired oxazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo substitution reactions where the dimethyl-phenyl group or the oxazole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring and dimethyl-phenyl group allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethylphenylhydrazine: A precursor in the synthesis of the target compound.
Eltrombopag Olamine: A related compound with a similar structural motif used in the treatment of thrombocytopenia.
Uniqueness
2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine is unique due to its specific combination of the oxazole ring and the dimethyl-phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
885273-38-1 |
|---|---|
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-(3,4-dimethylphenyl)-N-methyl-1,3-oxazol-4-amine |
InChI |
InChI=1S/C12H14N2O/c1-8-4-5-10(6-9(8)2)12-14-11(13-3)7-15-12/h4-7,13H,1-3H3 |
Clave InChI |
PVDDVYJBYWCCLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NC(=CO2)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


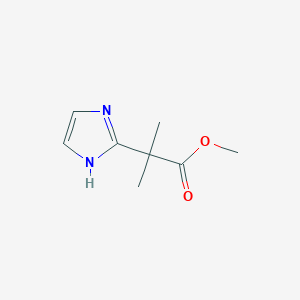
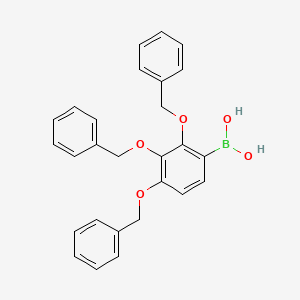
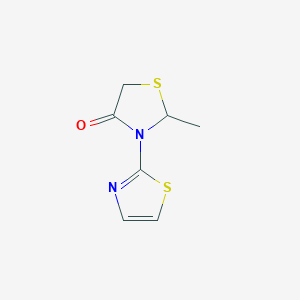
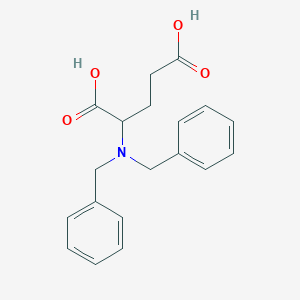
![Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13998602.png)



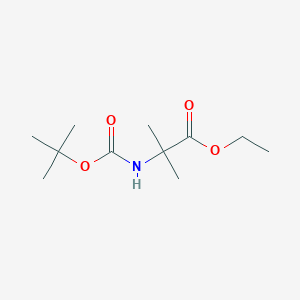
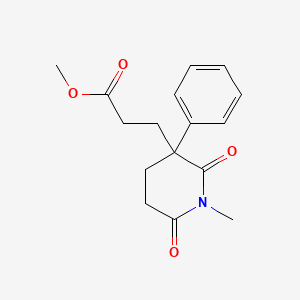
![2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B13998636.png)
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid](/img/structure/B13998647.png)


